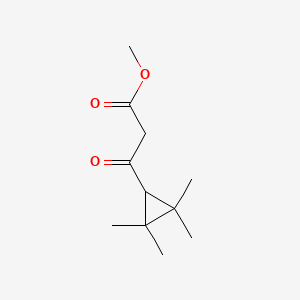
Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a unique cyclopropyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate typically involves the esterification of 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity. The process involves the continuous addition of reactants and removal of products, ensuring a steady state of operation.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoic acid.
Reduction: Methyl 3-hydroxy-3-(2,2,3,3-tetramethylcyclopropyl)propanoate.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate involves its interaction with various molecular targets. The compound’s ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The cyclopropyl group may also interact with specific enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-oxo-3-(pyridin-3-yl)propanoate
- Methyl 3-oxo-3-(pyridin-2-yl)propanoate
- Ethyl 3-oxo-3-(m-tolyl)propanoate
Uniqueness
Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate is unique due to the presence of the tetramethylcyclopropyl group. This group imparts distinct steric and electronic properties, making the compound more resistant to certain chemical reactions and potentially leading to unique biological activities.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate |
InChI |
InChI=1S/C11H18O3/c1-10(2)9(11(10,3)4)7(12)6-8(13)14-5/h9H,6H2,1-5H3 |
InChI Key |
FRVMTSVZXPXNBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)CC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


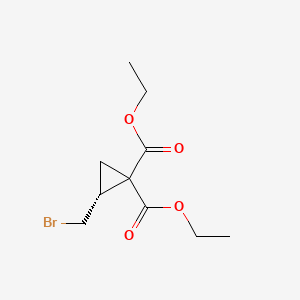
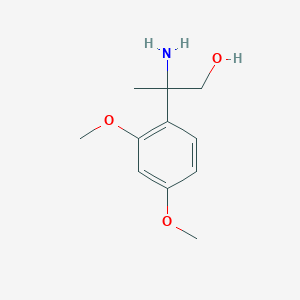

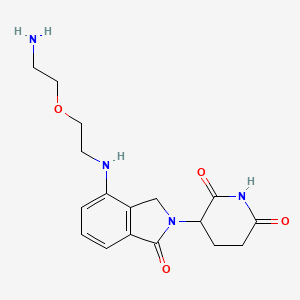

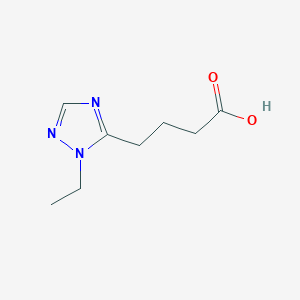
![tert-butylN-[(4-formyloxan-2-yl)methyl]carbamate](/img/structure/B13607553.png)
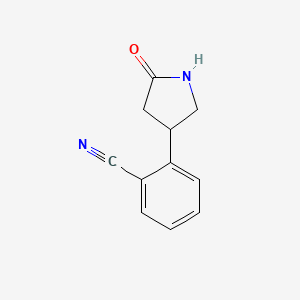
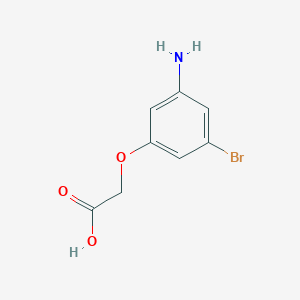
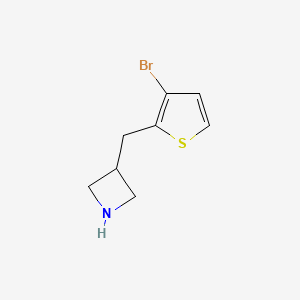
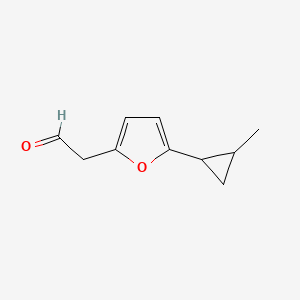
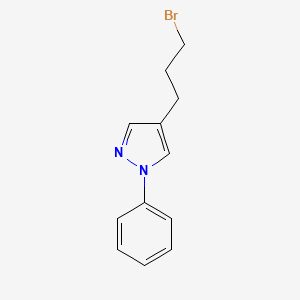

![3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13607589.png)
